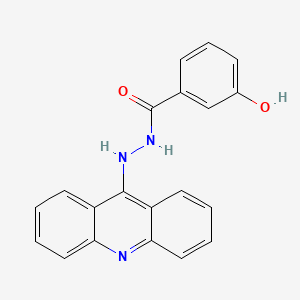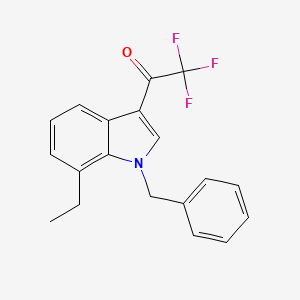
N'-(acridin-9-yl)-3-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(acridin-9-yl)-3-hydroxybenzohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .
Méthodes De Préparation
The synthesis of N’-(acridin-9-yl)-3-hydroxybenzohydrazide typically involves the reaction of acridine derivatives with hydrazides under specific conditions. One common method involves the use of acridine-9-carboxaldehyde and 3-hydroxybenzohydrazide in the presence of a catalyst such as p-toluenesulphonic acid (PTSA) in methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Analyse Des Réactions Chimiques
N’-(acridin-9-yl)-3-hydroxybenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidative nucleophilic substitution reactions, where the hydrogen atom in the acridine molecule is replaced by an acylamino group . Common reagents used in these reactions include sodium hydride and anhydrous dimethyl sulfoxide (DMSO) . The major products formed from these reactions are typically acylaminoacridines .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an inhibitor of BACE-1, an enzyme implicated in the pathogenesis of Alzheimer’s disease . The compound has also been investigated for its anticancer properties, with studies showing its ability to intercalate into DNA and inhibit topoisomerase enzymes .
Mécanisme D'action
The mechanism of action of N’-(acridin-9-yl)-3-hydroxybenzohydrazide involves its ability to intercalate into DNA, disrupting the normal function of the DNA and associated enzymes . This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between the base pairs of the DNA helix . The compound also inhibits enzymes such as BACE-1 by binding to their active sites and preventing their normal catalytic activity .
Comparaison Avec Des Composés Similaires
N’-(acridin-9-yl)-3-hydroxybenzohydrazide can be compared to other acridine derivatives such as acriflavine and proflavine, which also exhibit DNA intercalating properties and have been used as antibacterial agents . N’-(acridin-9-yl)-3-hydroxybenzohydrazide is unique in its specific inhibition of BACE-1, making it a promising candidate for the treatment of Alzheimer’s disease . Other similar compounds include N-(acridin-9-yl)benzamides, which have been studied for their anticancer properties .
Propriétés
Formule moléculaire |
C20H15N3O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N'-acridin-9-yl-3-hydroxybenzohydrazide |
InChI |
InChI=1S/C20H15N3O2/c24-14-7-5-6-13(12-14)20(25)23-22-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12,24H,(H,21,22)(H,23,25) |
Clé InChI |
VHHTZUBTBGEYHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-ethoxyphenoxy]acetic acid](/img/structure/B11588103.png)
![(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588105.png)
![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B11588109.png)
![1-(4-Ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588125.png)
![3-amino-N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11588126.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588136.png)
![(2E)-N-benzyl-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11588155.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588157.png)
![2-methylpropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588159.png)
![methyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11588162.png)
![(4Z)-2-(4-bromo-3-methylphenyl)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11588178.png)
![5-({(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11588179.png)
![Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11588181.png)
